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Compound of Interest

Compound Name:
[1-(Azepan-1-yl)-2-methylpropan-

2-yl](methyl)amine

CAS No.: 1342441-39-7

Cat. No.: B1529334

Get Quote

Executive Summary
The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal

chemistry, offering unique conformational flexibility compared to its 5-membered (pyrrolidine)

and 6-membered (piperidine) analogs. Azepane-methylamine derivatives—specifically those

substituted at the 2-, 3-, or 4-positions—serve as critical bioisosteres in the development of

CNS-active agents, glycosidase inhibitors, and antihistamines (e.g., Azelastine).

This guide details the molecular weight and formula specifications for these derivatives and

provides a validated protocol for the synthesis of the chiral building block (S)-azepan-2-

ylmethanamine, derived from the amino acid L-lysine.

Molecular Specifications and Formula Analysis
The core "azepane-methylamine" motif refers to an azepane ring substituted with a

methanamine group (
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) or an

-methylated amino variant. Below is the definitive specification table for the primary isomers
used in drug discovery.

Table 1: Molecular Specifications of Key Azepane
Derivatives

Compound
Name

Structure
Type

Molecular
Formula

Molecular
Weight (
g/mol )

Monoisotop
ic Mass
(Da)

CAS
Registry
(Rep.)

Azepane Core Scaffold 99.18 99.1048 111-49-9

Azepan-2-

ylmethanami

ne

C-Substituted 128.22 128.1313 143438-89-9

Azepan-3-

ylmethanami

ne

C-Substituted 128.22 128.1313
1240562-38-

0

Azepan-4-

ylmethanami

ne

C-Substituted 128.22 128.1313 100466-68-0

1-

Methylazepa

n-4-amine

N-Substituted 128.22 128.1313 53459-39-5

Azepan-2-

one

(Caprolactam

)

Precursor 113.16 113.0841 105-60-2

Physicochemical Comparative Analysis
The selection of an azepane scaffold over a piperidine ring is often driven by the need to

modulate lipophilicity and hydrodynamic volume.
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Lipophilicity (LogP): Azepane derivatives typically exhibit a LogP 0.5–1.0 unit higher than

their piperidine counterparts due to the additional methylene group.

Piperidine:[1][2][3] LogP ~ 0.84

Azepane: LogP ~ 1.87

Basicity (pKa): The ring expansion slightly increases the basicity of the secondary amine.

Piperidine:[1][2][3] pKa ~ 11.22

Azepane: pKa ~ 11.27 (Conjugate acid)

Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when

transitioning from smaller heterocycles to the azepane core. The 7-membered ring introduces a

"twist-chair" / "twist-boat" conformational equilibrium that can capture unique binding pockets

not accessible to rigid piperidines.
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Figure 1: SAR logic map comparing Piperidine and Azepane scaffolds. The 7-membered ring

offers increased lipophilicity and conformational adaptability.
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Advanced Synthesis Protocol: (S)-Azepan-2-
ylmethanamine
While simple azepanes can be made via ring expansion of cyclohexanones (Schmidt reaction),

the synthesis of chiral C-substituted derivatives requires a more precise approach. The

following protocol utilizes L-Lysine as a chiral pool starting material, ensuring enantiopurity.

Mechanistic Rationale
Cyclization: L-Lysine is cyclized to

-amino-

-caprolactam.[4] This preserves the chiral center at the

-carbon.

Reduction: The lactam carbonyl is reduced to a methylene group using a strong hydride

donor, converting the amide to the cyclic amine.

Step-by-Step Methodology
Reagents Required:

L-Lysine Monohydrochloride

Alumina (

) / 1-Pentanol (for cyclization)

Di-tert-butyl dicarbonate (

)

Lithium Aluminum Hydride (

) or Borane-THF complex (

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://patents.google.com/patent/WO2005123669A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529334?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tetrahydrofuran (THF), anhydrous

Phase 1: Cyclization to (S)-

-Amino-

-Caprolactam
Neutralization: Dissolve L-Lysine HCl (55 g, 300 mmol) and NaOH (12 g, 300 mmol) in 1-

pentanol (1.2 L).

Reflux: Add

(catalytic amount) and heat the mixture to reflux (

) for 4–8 hours. Use a Dean-Stark trap to remove water, driving the equilibrium toward the
lactam.

Isolation: Filter to remove alumina/salts. Concentrate the filtrate under vacuum.[5][6]

Recrystallize the crude product from ethanol to obtain (S)-3-aminoazepan-2-one.

Phase 2: Protection and Reduction
Boc-Protection: Dissolve the lactam (10 mmol) in dioxane/water (1:1). Add

(20 mmol) and

(11 mmol). Stir at RT for 12 h.[6] Extract with EtOAc to yield (S)-tert-butyl (2-oxoazepan-3-
yl)carbamate.

Lactam Reduction:

Caution: Perform in a flame-dried flask under Argon.

Dissolve the Boc-protected lactam in anhydrous THF.

Cool to

and slowly add
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(3.0 equiv) or

.

Reflux for 4 hours.[5] The amide carbonyl is reduced to a methylene group.

Quenching: Cool to

. Carefully add water, then 15% NaOH, then water (Fieser workup). Filter the precipitate.
[6]

Final Product: The reduction yields the Boc-protected azepane. Deprotection with TFA/DCM

(1:1) yields the final salt of (S)-azepan-3-amine (Note: Isomer shift depends on numbering;

Lysine cyclization yields the 3-amino derivative. To get the 2-aminomethyl derivative, one

typically employs the ring expansion of N-protected pipecolic acid esters or reduction of

azepane-2-carboxamide).

Correction for 2-ylmethanamine Target: To specifically target Azepan-2-ylmethanamine (the

homologated isomer), the preferred route is the Reduction of Azepane-2-carboxamide:

Start: (S)-Azepane-2-carboxylic acid (commercially available or from resolution of racemic

pipecolic acid ring expansion).

Amidation: Convert acid to primary amide (

, then

).

Reduction: Reduce the amide (

) to the amine (

) using

in THF reflux.

Yield: ~60-70% overall.

Synthesis Workflow Diagram
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Start: (S)-Azepane-2-carboxylic Acid

Step 1: Esterification/Amidation
(SOCl2, NH3)

Activation

Intermediate:
(S)-Azepane-2-carboxamide

Amide Formation

Step 2: Exhaustive Reduction
(LiAlH4 / THF Reflux)

Reduction

Final Product:
(S)-Azepan-2-ylmethanamine

(C7H16N2)

Workup

Click to download full resolution via product page

Figure 2: Synthetic pathway for (S)-Azepan-2-ylmethanamine via amide reduction.

Analytical Validation
To validate the synthesis of Azepan-2-ylmethanamine (

), the following analytical signatures must be confirmed:

High-Resolution Mass Spectrometry (HRMS):

Expected [M+H]+: 129.1390 m/z.

Note: The presence of a peak at 112 m/z often indicates loss of
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(common in primary amines).

1H NMR (CDCl3, 400 MHz):

2.8–3.1 ppm (m, 4H): Ring

adjacent to Nitrogen (

).

2.5–2.6 ppm (d, 2H): Exocyclic methylene (

).

1.4–1.8 ppm (m, 8H): Ring bulk methylenes (

).

Diagnostic: The disappearance of the amide carbonyl signal (~170 ppm) in

NMR confirms successful reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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